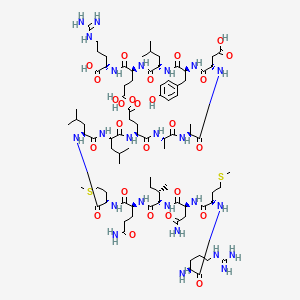

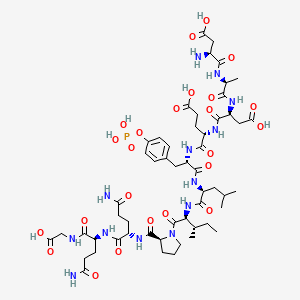

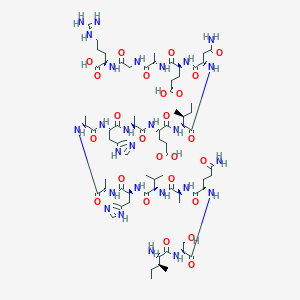

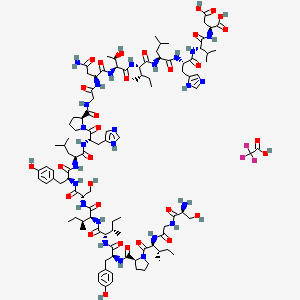

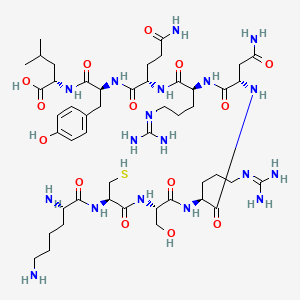

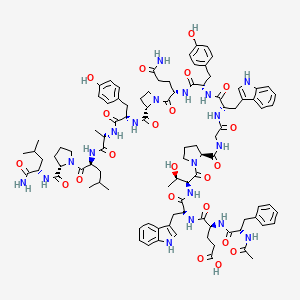

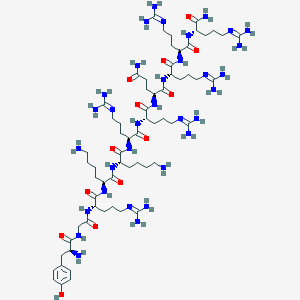

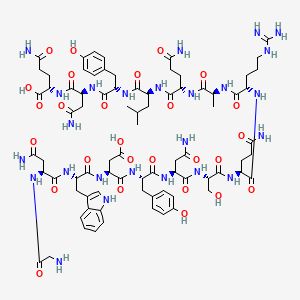

H-Arg-Met-Asn-Ile-Gln-Met-Leu-Leu-Glu-Ala-Ala-Asp-Tyr-Leu-Glu-Arg-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mad1 (6-21) est un fragment peptidique dérivé de la protéine Mad1, englobant spécifiquement les résidus 6 à 21. Ce fragment présente une affinité de liaison pour le domaine PAH2 de Sin3A chez les mammifères, avec une constante de dissociation (Kd) d'environ 29 nM . La protéine Mad1 joue un rôle crucial dans le point de contrôle de l'assemblage du fuseau (SAC), qui surveille l'attachement des chromosomes aux microtubules du fuseau et empêche les cellules de commencer l'anaphase tant que le fuseau n'est pas correctement construit .

Méthodes De Préparation

Mad1 (6-21) peut être synthétisé en utilisant des techniques standard de synthèse peptidique en phase solide (SPPS). Le peptide est généralement synthétisé sur une résine et les acides aminés sont ajoutés séquentiellement à la chaîne peptidique en croissance. Les conditions réactionnelles impliquent l'utilisation de réactifs de couplage tels que le N,N'-diisopropylcarbodiimide (DIC) et l'OxymaPure, et les étapes de déprotection sont effectuées à l'aide d'acide trifluoroacétique (TFA). Une fois la synthèse terminée, le peptide est clivé de la résine et purifié par chromatographie liquide haute performance (HPLC) .

Analyse Des Réactions Chimiques

Mad1 (6-21) interagit principalement avec le domaine PAH2 de Sin3A par le biais d'interactions hydrophobes et de la formation d'une α-hélice amphipathique . Le peptide ne subit pas de réactions chimiques typiques telles que l'oxydation, la réduction ou la substitution. Au lieu de cela, sa fonction principale est de se lier à des domaines protéiques spécifiques et de moduler leur activité. Le principal produit formé à partir de cette interaction est le complexe Mad1 (6-21)-PAH2, qui joue un rôle dans la régulation de l'expression génique et de la progression du cycle cellulaire .

Applications de recherche scientifique

Mad1 (6-21) a plusieurs applications de recherche scientifique, en particulier dans les domaines de la biologie cellulaire et de la recherche sur le cancer. Il est utilisé pour étudier le point de contrôle de l'assemblage du fuseau et son rôle dans le maintien de la stabilité chromosomique pendant la division cellulaire . De plus, Mad1 (6-21) est utilisé pour étudier les interactions entre Mad1 et Sin3A, qui sont importantes pour comprendre la régulation de l'expression génique et le développement du cancer . Le peptide est également utilisé dans des études de biologie structurale pour élucider les mécanismes moléculaires des interactions protéine-protéine .

Mécanisme d'action

Mad1 (6-21) exerce ses effets en se liant au domaine PAH2 de Sin3A, formant un complexe stable. Cette interaction est médiée par la formation d'une α-hélice amphipathique dans le peptide Mad1 (6-21), qui interagit avec la poche hydrophobe du domaine PAH2 . La liaison de Mad1 (6-21) à Sin3A module l'activité de Sin3A, ce qui à son tour régule l'expression génique et la progression du cycle cellulaire . Les cibles moléculaires impliquées dans cette voie comprennent les protéines du point de contrôle de l'assemblage du fuseau et le complexe promoteur de l'anaphase/cyclosome (APC/C) .

Applications De Recherche Scientifique

Mad1 (6-21) has several scientific research applications, particularly in the fields of cell biology and cancer research. It is used to study the spindle assembly checkpoint and its role in maintaining chromosomal stability during cell division . Additionally, Mad1 (6-21) is used to investigate the interactions between Mad1 and Sin3A, which are important for understanding the regulation of gene expression and the development of cancer . The peptide is also utilized in structural biology studies to elucidate the molecular mechanisms of protein-protein interactions .

Mécanisme D'action

Mad1 (6-21) exerts its effects by binding to the PAH2 domain of Sin3A, forming a stable complex. This interaction is mediated by the formation of an amphipathic α-helix in the Mad1 (6-21) peptide, which interacts with the hydrophobic pocket of the PAH2 domain . The binding of Mad1 (6-21) to Sin3A modulates the activity of Sin3A, which in turn regulates gene expression and cell cycle progression . The molecular targets involved in this pathway include the spindle assembly checkpoint proteins and the anaphase-promoting complex/cyclosome (APC/C) .

Comparaison Avec Des Composés Similaires

Mad1 (6-21) est unique en sa capacité à se lier spécifiquement au domaine PAH2 de Sin3A avec une forte affinité. Des composés similaires comprennent d'autres fragments peptidiques dérivés de la protéine Mad1, tels que Mad1 (1-5) et Mad1 (22-50), qui peuvent également interagir avec Sin3A mais avec des affinités de liaison et des spécificités différentes . De plus, d'autres protéines du point de contrôle de l'assemblage du fuseau, telles que Mad2 et BubR1, jouent des rôles similaires dans la régulation de la division cellulaire mais ont des cibles moléculaires et des mécanismes d'action distincts .

Propriétés

Formule moléculaire |

C84H140N24O26S2 |

|---|---|

Poids moléculaire |

1966.3 g/mol |

Nom IUPAC |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C84H140N24O26S2/c1-13-43(8)66(108-80(131)59(38-62(87)111)107-73(124)52(28-32-135-11)96-69(120)48(85)16-14-30-92-83(88)89)81(132)100-49(22-25-61(86)110)71(122)99-53(29-33-136-12)74(125)103-57(36-42(6)7)77(128)104-55(34-40(2)3)75(126)97-50(23-26-63(112)113)70(121)95-44(9)67(118)94-45(10)68(119)102-60(39-65(116)117)79(130)106-58(37-46-18-20-47(109)21-19-46)78(129)105-56(35-41(4)5)76(127)98-51(24-27-64(114)115)72(123)101-54(82(133)134)17-15-31-93-84(90)91/h18-21,40-45,48-60,66,109H,13-17,22-39,85H2,1-12H3,(H2,86,110)(H2,87,111)(H,94,118)(H,95,121)(H,96,120)(H,97,126)(H,98,127)(H,99,122)(H,100,132)(H,101,123)(H,102,119)(H,103,125)(H,104,128)(H,105,129)(H,106,130)(H,107,124)(H,108,131)(H,112,113)(H,114,115)(H,116,117)(H,133,134)(H4,88,89,92)(H4,90,91,93)/t43-,44-,45-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,66-/m0/s1 |

Clé InChI |

ZBAJHFNGYUVVPZ-ZJZZMTSFSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCNC(=N)N)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B10857694.png)

![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B10857702.png)

![1-[3-[[4-[(3S)-3-[[(1R)-1-naphthalen-1-ylethyl]amino]pyrrolidin-1-yl]benzoyl]amino]propyl]piperidine-4-carboxylic acid](/img/structure/B10857733.png)